
Z-Gly-leu-phe-CH2Cl
Overview
Description
It is widely employed in biochemical and cell biology research as a specific inhibitor of the serine protease cathepsin G. This compound belongs to the chloromethyl ketone class of protease inhibitors, known for their irreversible inhibitory action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-leu-phe-CH2Cl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a suitable protecting group such as benzyloxycarbonyl (Z). The protected glycine is then coupled with L-leucine and L-phenylalanine sequentially using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-leu-phe-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in the active site of target proteases.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the peptide backbone.
Major Products Formed
The major products formed from the reactions of this compound are covalent adducts with the target proteases. These adducts result in the irreversible inhibition of the protease activity.
Scientific Research Applications
Biochemical Applications
1. Protease Inhibition:
Z-Gly-Leu-Phe-CH2Cl is primarily recognized for its role as an inhibitor of serine proteases, particularly cathepsin G and neutrophil elastase. These enzymes are critical in various physiological processes, including inflammation and apoptosis. By inhibiting these proteases, this compound allows researchers to study the biochemical pathways they influence, including those related to immune response and tissue remodeling .
2. Mechanistic Studies:
The compound is utilized to investigate the molecular mechanisms of protease action. For instance, it has been shown to affect the activity of cathepsin G, which plays a role in degrading extracellular matrix proteins. This inhibition helps elucidate the enzyme's role in diseases such as cancer and chronic inflammatory conditions .
Cellular Applications
1. Cell Signaling and Apoptosis:
In cell biology research, this compound is employed to explore the effects of protease inhibition on cellular processes like apoptosis and inflammation. The compound's ability to inhibit granzyme B—a serine protease involved in inducing apoptosis—has made it a valuable tool for studying programmed cell death mechanisms .
2. Neutrophil Function:
Research has demonstrated that this compound can modulate neutrophil functions by inhibiting cathepsin G activity, thereby impacting inflammatory responses. This application is particularly relevant in understanding how neutrophils contribute to host defense against pathogens like Pseudomonas aeruginosa .
Medical Applications
1. Therapeutic Development:
this compound has potential applications in developing therapeutic agents targeting protease-related diseases, including cancer and inflammatory disorders. Its specificity for certain proteases makes it a candidate for designing drugs that can selectively inhibit pathological processes without affecting normal physiological functions .
2. Research on Disease Mechanisms:
The compound is also used in preclinical studies to investigate the role of proteases in disease mechanisms. By providing insights into how these enzymes contribute to disease progression, this compound aids in identifying new therapeutic targets .
Comparative Data Table
Application Area | Specific Use | Target Proteases | Research Implications |
---|---|---|---|
Biochemistry | Inhibition studies | Cathepsin G, Neutrophil elastase | Understanding enzyme roles in biochemical pathways |
Cell Biology | Investigating apoptosis and inflammation | Granzyme B | Elucidating cellular signaling mechanisms |
Medicine | Development of therapeutic agents | Various serine proteases | Targeting protease-related diseases |
Disease Mechanisms | Preclinical studies on disease progression | Cathepsin G | Identifying new therapeutic targets |
Case Studies
Case Study 1: Inhibition of Cathepsin G
A study demonstrated that this compound effectively inhibited cathepsin G activity, leading to decreased bactericidal activity against Pseudomonas aeruginosa. This finding highlights the importance of cathepsin G in immune responses and suggests potential therapeutic strategies for enhancing host defense mechanisms by modulating this enzyme's activity .
Case Study 2: Role in Inflammatory Diseases
In research focused on inflammatory diseases, this compound was shown to reduce neutrophil-mediated tissue damage by inhibiting elastase activity. This suggests that targeted inhibition of serine proteases could be a viable strategy for treating conditions characterized by excessive inflammation .
Mechanism of Action
Z-Gly-leu-phe-CH2Cl exerts its effects by irreversibly inhibiting serine proteases through the formation of a covalent bond with the active site serine residue. This covalent modification prevents the protease from catalyzing its substrate, thereby inhibiting its activity. The molecular targets of this compound include cathepsin G and other serine proteases involved in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Z-Glycyl-L-phenylalanine chloromethyl ketone: Similar in structure but lacks the leucine residue.
Z-Glycyl-L-leucyl-L-phenylalanine methyl ketone: Similar but with a methyl ketone group instead of a chloromethyl ketone.
Z-Glycyl-L-leucyl-L-phenylalanine ethyl ketone: Similar but with an ethyl ketone group instead of a chloromethyl ketone.
Uniqueness
Z-Gly-leu-phe-CH2Cl is unique due to its specific inhibition of cathepsin G and its irreversible mode of action. The presence of the chloromethyl ketone group enhances its reactivity and specificity compared to other similar compounds.
Biological Activity
Z-Gly-leu-phe-CH2Cl, also known as Z-GLF-CMK, is a synthetic peptide derivative that functions primarily as a serine protease inhibitor. Its biological activity is significant in various fields, including biochemistry, cell biology, and medicine, particularly in studies involving apoptosis and inflammation. This article delves into its mechanisms of action, biochemical properties, and applications, supported by data tables and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is categorized under chloromethyl ketones and is known for its irreversible inhibition of specific proteases.
- CAS Number : 41658-44-0
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
This compound primarily targets Granzyme B , a serine protease involved in the apoptosis pathway. The compound binds to the active site of Granzyme B, leading to its inhibition and consequently reducing apoptotic processes within cells. This mechanism is crucial in understanding how protease inhibition can affect cellular responses to various stimuli.
Biochemical Pathways Affected
The primary biochemical pathways influenced by this compound include:
- Apoptosis Pathway : Inhibition of Granzyme B leads to decreased apoptosis in target cells.
- Inflammatory Responses : The compound also impacts neutrophil activity by inhibiting cathepsin G, which is involved in the degradation of extracellular matrix proteins and modulation of inflammation.
Inhibition Studies
A study demonstrated that this compound effectively abolished elastolytic activity by inhibiting both cathepsin G and elastase in neutrophils. This indicates its potential utility in therapeutic contexts where protease activity needs to be controlled .
Impact on Cellular Functions
This compound has been shown to affect various cell types, particularly neutrophils. The compound inhibits cathepsin G activity, which is essential for extracellular matrix degradation during inflammatory responses. This inhibition can alter the behavior of immune cells in response to pathogens .
Case Studies
-
Neutrophil-Mediated Inflammation :
- In vitro studies revealed that this compound significantly inhibits cathepsin G activity in neutrophils, leading to reduced inflammation markers in cell cultures exposed to inflammatory stimuli.
- Granzyme B Activity :
Data Table: Comparative Inhibition Potency
Compound | Target Enzyme | Inhibition Potency | Reference |
---|---|---|---|
This compound | Cathepsin G | High | |
Me-O-Suc-Ala-Ala-Pro-Val-CH2Cl | Elastase | High | |
Alpha-1-proteinase inhibitor | Cathepsin G | Moderate |
Pharmacokinetics
This compound exhibits stability under controlled conditions but may degrade if exposed to high temperatures or moisture. It remains effective in biochemical assays for extended periods when stored properly.
Applications in Research and Medicine
This compound has broad applications:
- Biochemical Research : Used extensively to study the role of serine proteases in various biological processes.
- Cell Biology : Investigates the cellular effects of protease inhibition on apoptosis and inflammation.
- Therapeutics Development : Potential use in creating treatments for diseases where proteases play a critical role, such as cancer and inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Gly-leu-phe-CH2Cl, and how can purity be verified?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The Z-group (benzyloxycarbonyl) is introduced via carbodiimide coupling. Purification is achieved using reverse-phase HPLC with C18 columns, and purity is verified via analytical HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Side products, such as deletion sequences or incomplete deprotection byproducts, should be identified using tandem MS/MS fragmentation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- 1H/13C NMR : Report chemical shifts for backbone amide protons (δ 7.5–8.5 ppm), leucine δ-methyl groups (δ 0.8–1.0 ppm), and benzyloxycarbonyl aromatic protons (δ 7.2–7.4 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (amide I band at ~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Circular Dichroism (CD) : Analyze secondary structure in solution (e.g., random coil vs. β-sheet tendencies).
- High-Resolution Mass Spectrometry (HRMS) : Provide exact mass data (e.g., [M+H]+ calculated vs. observed).
- Melting Point : Report decomposition temperature if crystalline .
Q. What experimental controls are critical when assessing this compound’s protease inhibition activity?
- Methodological Answer : Include positive controls (e.g., commercially available protease inhibitors like PMSF) and negative controls (e.g., substrate-only wells). Use kinetic assays (e.g., fluorogenic substrates) to determine IC50 values, ensuring replicates (n ≥ 3) and statistical validation (e.g., Student’s t-test for significance). Normalize data to vehicle-treated samples to account for solvent effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to balance solubility and coupling efficiency.
- Coupling Reagents : Compare HOBt/DIC vs. Oxyma Pure/DIC for reduced racemization.
- Temperature Control : Perform couplings at 0–4°C to suppress epimerization.
- Real-Time Monitoring : Use LC-MS after each coupling/deprotection cycle to identify incomplete steps early.
- Statistical Design : Apply a factorial DOE (Design of Experiments) to evaluate interactions between variables (e.g., reagent equivalents, reaction time) .
Q. How should contradictory data in this compound’s bioactivity across studies be analyzed and resolved?
- Methodological Answer :
- Reprodubility Audit : Replicate experiments using identical buffers, enzyme batches, and equipment (e.g., same microplate reader model).
- Variable Mapping : Compare assay conditions (pH, temperature, ionic strength) and enzyme sources (recombinant vs. tissue-extracted).
- Meta-Analysis : Pool data from multiple studies to calculate weighted effect sizes and heterogeneity indices (e.g., I² statistic).
- Structural Dynamics : Use molecular docking simulations to evaluate if conformational flexibility affects inhibitor-enzyme interactions under varying conditions .
Q. What strategies are effective for comparing this compound’s efficacy with structurally analogous inhibitors?
- Methodological Answer :
- SAR Analysis : Systematically modify substituents (e.g., Z-group variants, halogen substitutions) and measure changes in IC50 and binding kinetics.
- Free Energy Calculations : Use MMPBSA/MMGBSA methods to compare binding affinities computationally.
- Cross-Validation : Test analogs against the same enzyme panel under standardized conditions to minimize inter-experimental variability.
- Data Visualization : Create heatmaps or 3D-QSAR contour plots to highlight structural determinants of potency .
Q. Data Contradiction and Validation Frameworks
Q. How can researchers validate the specificity of this compound for its target protease over off-target enzymes?
- Methodological Answer :
- Selectivity Panels : Test against a broad enzyme panel (e.g., serine, cysteine, metalloproteases) at physiologically relevant concentrations.
- Competitive Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to measure displacement kinetics.
- Structural Biology : Co-crystallize the inhibitor with the target protease and compare with off-target enzymes to identify binding site disparities .
Q. What statistical approaches are recommended for handling outliers in dose-response studies of this compound?
- Methodological Answer :
- Grubbs’ Test : Identify significant outliers (α = 0.05) in replicate measurements.
- Robust Regression : Use iteratively reweighted least squares (IRLS) to minimize outlier influence on IC50 calculations.
- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values to assess reliability .
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPJZPHCVTNNI-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961884 | |
Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-44-0 | |
Record name | N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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